molecular formula C12H12O4W B083151 Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) CAS No. 12129-70-3

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Cat. No. B083151
CAS RN: 12129-70-3
M. Wt: 404.1 g/mol
InChI Key: URZAVABIRGHJEB-XRGHXPOKSA-N
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Description

Synthesis Analysis

The synthesis of organometallic compounds like Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) typically involves the reaction of cyclooctadiene with tungsten hexacarbonyl under specific conditions. Studies detail various synthetic approaches and the mechanisms underlying the formation of these complexes, reflecting their complexity and the factors influencing their synthesis (Leigh & Fischer, 1965).

Molecular Structure Analysis

The molecular structure of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the geometric details, bond lengths, and angles, providing insights into the compound's stability and reactivity. The molecular symmetry, coordination environment, and distortions from ideal geometries are highlighted, reflecting the compound's complex nature (Ülkü, Tahir, & Özkar, 1997).

Chemical Reactions and Properties

The reactivity of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) encompasses various chemical reactions, including ligand exchange, redox processes, and catalytic activities. Studies discuss how different ligands, solvents, and reaction conditions affect the compound's behavior, offering a glimpse into its versatility and potential applications in synthesis and catalysis (Dalla Riva Toma et al., 1993).

Physical Properties Analysis

The physical properties of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0), such as melting point, solubility, and spectroscopic characteristics, are crucial for understanding its behavior in different environments and applications. Spectroscopic studies provide information on the electronic structure and the nature of bonding within the compound (Saito, Fujita, & Saito, 1968).

Chemical Properties Analysis

The chemical properties of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0), including its reactivity with different chemical reagents, stability under various conditions, and catalytic capabilities, have been the subject of numerous studies. These investigations help in understanding the compound's utility in organic transformations and its role in the development of new catalytic processes (McDonald & Bowman, 1996).

Scientific Research Applications

  • Alkyl transfer in heterodinuclear organometallic complexes, such as the reaction of methylchloro(1,5-cyclooctadiene)platinum(II) with sodium tricarbonyl-(cyclopentadienyl)tungstate(0) leading to methyl transfer from platinum to tungsten (Komiya & Endo, 1988).

  • Investigation of the mass spectra of mononuclear olefinic derivatives of metal carbonyls, including the study of fragmentation processes and the behavior of ions containing π-bonded ligands (King, 1969).

  • Reactions of cyclooctadienes with hexacarbonyls of group VI transition elements, leading to the formation of complexes and rearrangements in certain conditions (Leigh & Fischer, 1965).

  • Photochemical synthesis and identification of tetracarbonyl-bis(olefin)metal(0) complexes of Group VI B elements, demonstrating the metal-ligand π interaction and bonding characteristics (Morkan & Uztetik-Morkan, 2000).

  • Preparation of Group-6 Metal(0) Carbonyl Complexes of Chelate Type, where tetracarbonyl complexes of chromium, molybdenum, and tungsten were synthesized using diphosphinidenecyclobutene as a bidentate ligand (Toyota, Tashiro, & Yoshifuji, 1991).

  • Synthesis and structural characterization of tetracarbonyl(η2:2-1,5-cyclooctadiene)molybdenum(0) and its distorted octahedral coordination polyhedron (Ülkü, Tahir, & Özkar, 1997).

Safety And Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAVABIRGHJEB-XRGHXPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526545
Record name carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

CAS RN

12129-70-3
Record name carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Lentz, C Cuevas-Chavez, S Mallet-Ladeira… - Inorganic …, 2020 - ACS Publications
We describe herein the synthesis of a germylene-β-sulfoxide ligand, 1, and its abilities in coordination chemistry. Treatment of 1 with metal complexes [W(cod)(CO) 4 ], [Mo(nbd)(CO) 4 ] …
Number of citations: 7 pubs.acs.org
N Lentz, S Mallet-Ladeira, A Baceiredo, T Kato… - Dalton …, 2018 - pubs.rsc.org
We describe here the synthesis of heteroleptic organogermylenes containing a sulfoxide donor function for their application in coordination chemistry. While complexation reaction with […
Number of citations: 12 pubs.rsc.org
AB Sotiropoulos, T Kato, D Madec - hal-univ-pau.archives-ouvertes.fr
We describe herein the synthesis of a germylene-β-sulfoxide ligand 1 and its abilities in coordination chemistry. Treatment of 1 with metal complexes [W (cod)(CO) 4],[Mo (nbd)(CO) 4] …
D Vítek, A Růžička, L Dostál… - European Journal of …, 2023 - Wiley Online Library
N‐coordinated Ge(II) alkoxides L 1 (tBuO)Ge (1), L 2 (tBuO)Ge (2) and [L 2 (OtBu)Ge ⋅ BH 3 ] (4) were prepared. Effect of either chelating ligands L 1 and L 2 or Ge→B interaction on …

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